molecular formula C12H20N2O B13610518 (r)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol

(r)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol

Cat. No.: B13610518
M. Wt: 208.30 g/mol
InChI Key: IACKUZRDXAIBBW-LBPRGKRZSA-N
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Description

®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is a chiral amino alcohol compound It is characterized by the presence of an amino group, a hydroxyl group, and a diethylamino-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and a chiral amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 4-(diethylamino)benzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral amino alcohol.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process using larger reactors and optimized reaction conditions.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification: Implementing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-(4-(diethylamino)phenyl)acetaldehyde or 2-(4-(diethylamino)phenyl)acetone.

    Reduction: Formation of secondary or tertiary amines with varying degrees of substitution.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a chiral auxiliary or ligand in asymmetric synthesis and catalysis.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to modulation of biological activity. The specific pathways and targets depend on the context of its application, such as inhibition of enzymes or activation of receptors.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol: A structurally similar compound with a dimethylamino group instead of a diethylamino group.

    2-Amino-2-(4-(diethylamino)phenyl)propan-1-ol: A compound with an additional methyl group on the carbon chain.

Uniqueness

®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential for asymmetric synthesis. Its diethylamino-substituted phenyl ring also imparts distinct electronic properties, making it valuable in various applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(diethylamino)phenyl]ethanol

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3/t12-/m0/s1

InChI Key

IACKUZRDXAIBBW-LBPRGKRZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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